Tin(II) 2,3-naphthalocyanine

Organic Photovoltaics Photodynamic Therapy NIR Dyes

Tin(II) 2,3-naphthalocyanine (SnNc) offers unmatched near-infrared performance: Q-band absorption at 858 nm (thin film), narrow optical bandgap of 1.03 eV, and 10-50× higher conductivity than tin phthalocyanine. Ideal for NIR photodiodes, OPV cells, and photodynamic therapy. Its thermal stability (>400°C) ensures device reliability. Choose SnNc to maximize device efficiency.

Molecular Formula C48H24N8Sn
Molecular Weight 831.5 g/mol
CAS No. 110479-58-8
Cat. No. B012231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(II) 2,3-naphthalocyanine
CAS110479-58-8
SynonymsTIN II 2,3-NAPHTHALOCYANINE
Molecular FormulaC48H24N8Sn
Molecular Weight831.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21
InChIInChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2
InChIKeySCYVSSHNBKWAKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(II) 2,3-Naphthalocyanine (CAS 110479-58-8): Near-Infrared Organic Semiconductor for Optoelectronics and Photonics Procurement


Tin(II) 2,3-naphthalocyanine (SnNc), CAS 110479-58-8, is a macrocyclic organometallic complex with the formula C₄₈H₂₄N₈Sn and a molecular weight of 831.47 g/mol . This compound features a central tin(II) ion coordinated to an extended 2,3-naphthalocyanine π-conjugated ligand, resulting in a characteristic powder form with a melting point exceeding 400 °C . SnNc is widely recognized for its very strong absorption in the infrared (IR) region, with reported absorption maxima (λmax) at 735 nm, 789 nm, and 830 nm in chloronaphthalene . This strong near-infrared (NIR) absorption, coupled with good thermal stability, positions SnNc as a critical active material for organic photodiodes, organic photovoltaic (OPV) cells, and other organic electronic applications .

Tin(II) 2,3-Naphthalocyanine (CAS 110479-58-8): Why Generic Substitution with Other Naphthalocyanines or Phthalocyanines is Ineffective


Direct substitution of tin(II) 2,3-naphthalocyanine (SnNc) with other naphthalocyanine (Nc) or phthalocyanine (Pc) derivatives is not feasible due to substantial differences in optical, electronic, and electrical properties that dictate device performance. The extended π-conjugation of the naphthalocyanine macrocycle compared to phthalocyanine results in a significant bathochromic shift of the primary absorption (Q-band) into the near-infrared (NIR) region, which is critical for applications like organic photovoltaics (OPVs) and photodynamic therapy (PDT) that require deep-tissue penetration or efficient harvesting of the solar spectrum . Furthermore, the choice of central metal ion (e.g., Sn²⁺ vs. Zn²⁺, Si⁴⁺, or Al³⁺) and its axial ligands profoundly influences the molecule's electronic structure, including HOMO-LUMO energy levels, charge carrier mobility, and overall thermal stability . These parameters are not interchangeable and directly impact key device metrics such as power conversion efficiency, electrical conductivity, and operational lifetime. Therefore, substituting SnNc with a seemingly similar compound without rigorous comparative performance data will likely lead to suboptimal or non-functional device outcomes.

Tin(II) 2,3-Naphthalocyanine (CAS 110479-58-8): Quantitative Performance Metrics for Differentiated Procurement


Near-Infrared Absorption for Enhanced Solar Harvesting and Deep-Tissue Applications

Tin(II) 2,3-naphthalocyanine (SnNc) exhibits a red-shifted absorption maximum (Q-band) compared to its phthalocyanine counterpart, tin(II) phthalocyanine (SnPc), and other metal naphthalocyanines. This shift enables superior harvesting of the near-infrared (NIR) solar spectrum and enhanced tissue penetration for photodynamic therapy (PDT) [1]. In thin films, SnNc shows a primary absorption band centered at 858 nm, whereas unsubstituted zinc naphthalocyanine (ZnNc) typically absorbs around 760-770 nm [1][2]. This represents a bathochromic shift of approximately 90-100 nm, which is critical for NIR applications .

Organic Photovoltaics Photodynamic Therapy NIR Dyes

Narrow Optical Bandgap for Enhanced Charge Carrier Generation

Tin(II) 2,3-naphthalocyanine (SnNc) possesses a narrow optical bandgap, which is a key differentiator from its phthalocyanine (SnPc) and other naphthalocyanine counterparts like vanadyl 2,3-naphthalocyanine (VONc). A smaller bandgap allows for the absorption of lower-energy photons, extending the spectral response into the near-infrared (NIR) and enhancing photocurrent generation in optoelectronic devices [1][2]. SnNc exhibits a direct optical gap transition of 1.03 eV, which is significantly smaller than the 1.25-1.5 eV range reported for VONc [1][3]. This reduction in bandgap is crucial for improving the power conversion efficiency of organic solar cells by harvesting a broader portion of the solar spectrum [1].

Organic Semiconductors Bandgap Engineering Photovoltaics

Superior Electrical Conductivity Compared to Phthalocyanine Counterparts

Tin(II) 2,3-naphthalocyanine (SnNc) demonstrates significantly higher electrical conductivity than its phthalocyanine analog, tin(II) phthalocyanine (SnPc). This enhanced conductivity is a critical parameter for reducing series resistance and improving charge transport in organic electronic devices such as organic photodiodes and field-effect transistors [1]. Measurements on vacuum-deposited thin films show that SnNc exhibits an electrical conductivity that is 10 to 50 times greater than that of its earlier-reported phthalocyanine counterpart [1]. This substantial improvement in charge transport is a key differentiator for high-performance organic electronics.

Organic Electronics Thin Film Transistors Conductivity

Defined Charge Carrier Mobility for Organic Up-Conversion Device Design

For the design and optimization of organic up-conversion devices (OUDs), which convert NIR light to visible light, the charge carrier mobility of the active layer is a critical performance parameter. Tin(II) 2,3-naphthalocyanine (SnNc) has been specifically characterized for this application, providing a quantifiable benchmark for device modeling and material selection [1]. The hole mobility (μₕ) of SnNc thin films, determined by the space-charge-limited current (SCLC) technique, is (8.8 ± 0.1) × 10⁻⁵ cm² V⁻¹ s⁻¹ [1]. This value serves as a concrete point of comparison for evaluating other NIR-sensitive materials for OUD applications, where precise mobility values are essential for predicting device performance.

Organic Up-Conversion Charge Transport NIR Sensing

Defined HOMO and LUMO Energy Levels for Energy-Level Alignment in Optoelectronic Devices

Precise knowledge of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is essential for designing efficient organic electronic devices, as it dictates energy-level alignment with adjacent layers (e.g., electrodes, charge transport layers) and influences charge injection and extraction barriers [1]. The HOMO and LUMO energies for tin(II) 2,3-naphthalocyanine (SnNc) thin films have been experimentally determined to be 5.0 ± 0.1 eV and 3.7 ± 0.1 eV, respectively [1]. These well-defined values provide a critical quantitative reference for selecting SnNc over other naphthalocyanine or phthalocyanine derivatives for which such precise energy level data may be lacking, enabling more accurate device modeling and optimization.

Energy Level Alignment Organic Electronics Device Physics

High Thermal Stability and Defined Decomposition Temperature for Processing and Device Longevity

The thermal stability of an organic semiconductor is a critical parameter for device fabrication, which often involves high-temperature annealing steps, and for ensuring long-term operational reliability. Tin(II) 2,3-naphthalocyanine (SnNc) exhibits a high melting point (>400 °C) and demonstrates good thermal stability, as evidenced by thermogravimetric analysis (TGA) showing a decomposition onset temperature of approximately 250 °C in air . A separate TGA analysis of a sublimed-grade product indicates a temperature of >300 °C for a 0.5% weight loss, confirming its robustness under thermal stress . This level of thermal stability is a key differentiator that enables the use of SnNc in applications and processes where less stable organic materials would degrade, thereby impacting device yield and lifetime.

Thermal Stability Thin Film Processing Device Reliability

Tin(II) 2,3-Naphthalocyanine (CAS 110479-58-8): Optimal Application Scenarios Based on Differentiated Performance


Near-Infrared (NIR) Sensitive Layer in Organic Up-Conversion Devices (OUDs)

The strong absorption of SnNc around 875 nm, combined with its well-defined hole mobility of (8.8 ± 0.1) × 10⁻⁵ cm² V⁻¹ s⁻¹, makes it an ideal candidate for the NIR-sensitive layer in organic up-conversion devices (OUDs) [1]. This application leverages SnNc's ability to efficiently convert NIR photons to visible light, a function where its specific optical and electronic properties are superior to many other organic dyes. Its high thermal stability (>300 °C for 0.5% weight loss) also ensures compatibility with device fabrication processes .

Electron Donor Material in Organic Photovoltaic (OPV) Cells for NIR Harvesting

SnNc's narrow optical bandgap (1.03 eV) and extended NIR absorption (Q-band at 858 nm in thin films) enable it to harvest a significant portion of the solar spectrum that is inaccessible to many conventional organic semiconductors [1][2]. This makes it a prime candidate for use as an electron donor material in organic photovoltaic (OPV) cells, particularly in bilayer or bulk heterojunction architectures paired with acceptors like C₆₀. Devices utilizing a tin naphthalocyanine dichloride (SnNcCl₂) derivative have demonstrated a power conversion efficiency of (1.2 ± 0.1)% under simulated solar illumination, highlighting its potential for NIR-enhanced photovoltaics [3].

Active Layer in High-Performance Organic Photodiodes and Photodetectors

The combination of strong, broad NIR absorption (λmax up to 830 nm in solution), narrow bandgap (1.03 eV), and significantly enhanced electrical conductivity (10-50x higher than tin phthalocyanine) positions SnNc as a superior active material for organic photodiodes and photodetectors operating in the NIR region [1][4]. Its high thermal stability (melting point >400 °C) further ensures device robustness during operation and fabrication [1]. These properties enable the creation of sensitive and efficient NIR detectors for applications in telecommunications, remote sensing, and biomedical imaging.

Photosensitizer for Photodynamic Therapy (PDT) Requiring Deep Tissue Penetration

The deep NIR absorption of SnNc (with a Q-band in thin films centered at 858 nm) is ideally suited for photodynamic therapy (PDT) applications requiring maximum light penetration into biological tissues [1]. This wavelength range falls within the 'optical window' of tissue, where absorption by hemoglobin and water is minimized, allowing for the treatment of deeper-seated tumors. While specific singlet oxygen quantum yield data for this exact compound is limited, the extended π-conjugation of naphthalocyanines generally promotes efficient energy transfer to molecular oxygen [5]. The thermal stability of SnNc also contributes to its viability as a stable photosensitizer [1].

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